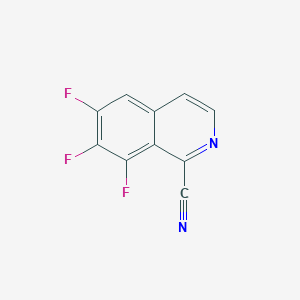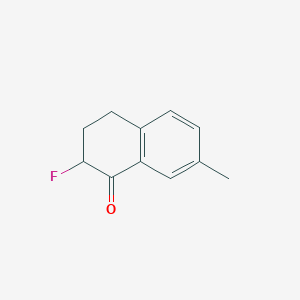
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one: is an organic compound with the molecular formula C₁₁H₁₁FO It is a fluorinated derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the second position and a methyl group at the seventh position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of fluorinating agents and solvents may vary based on cost and availability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one carboxylic acid.
Reduction: Formation of 2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific receptors or enzymes. Its fluorinated nature may enhance the metabolic stability and bioavailability of the resulting drugs.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where fluorinated compounds are valued for their unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, as well as its metabolic stability.
Comparaison Avec Des Composés Similaires
- 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 8-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 7-Amino-5-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Comparison: 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science.
Propriétés
Formule moléculaire |
C11H11FO |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
2-fluoro-7-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-3,6,10H,4-5H2,1H3 |
Clé InChI |
CGSJBSBEDJACCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC(C2=O)F)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



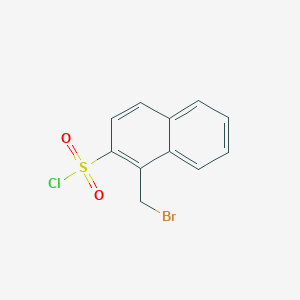
![4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)
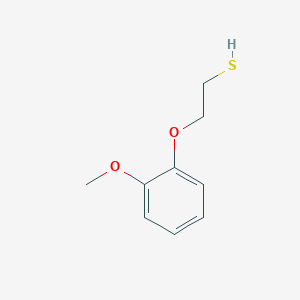
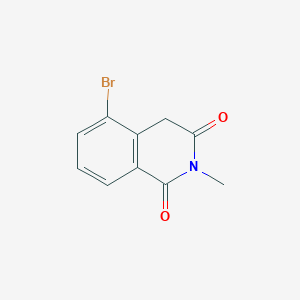
![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
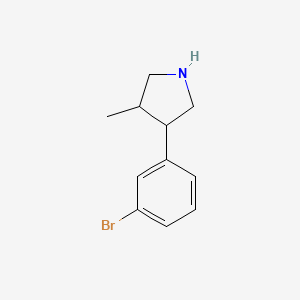
![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)

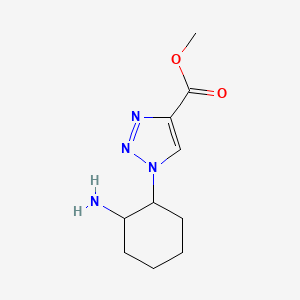
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
